1-(4-(Trifluoromethyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a chemical compound with the molecular formula C18H15F3N2•HCl and a molecular weight of 352.78 . This compound is primarily used in research settings and is known for its unique structural properties, which include a trifluoromethyl group attached to a phenyl ring and a tetrahydro-beta-carboline core .
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves several steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with tryptamine under acidic conditions to form the desired product . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets . It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride: This compound also contains a trifluoromethyl group and is used in similar research applications.
4-(Trifluoromethyl)phenylhydrazine hydrochloride: Another compound with a trifluoromethyl group, used in organic synthesis and as an intermediate in pharmaceutical production.
The uniqueness of 1-(4-(Trifluoromethyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride lies in its tetrahydro-beta-carboline core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2.ClH/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17;/h1-8,16,22-23H,9-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBZMEZIMXHFIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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